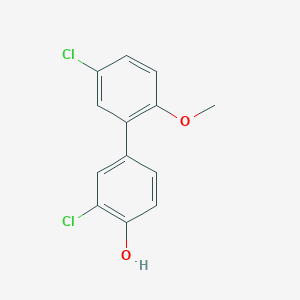![molecular formula C15H14ClNO2 B6381858 3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261970-21-1](/img/structure/B6381858.png)
3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% (also known as 3-chloro-5-DMPP) is a chemical compound that has a wide range of applications in the scientific research field. It is a white, odorless powder with a melting point of approximately 129°C. 3-Chloro-5-DMPP has been used as a reagent in various chemical reactions and as a catalyst in the synthesis of other compounds. It has also been used as an inhibitor of enzymes in biochemical studies and as a fluorescent probe in imaging studies.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-DMPP has a wide range of applications in the scientific research field. It has been used as a reagent in various chemical reactions, as a catalyst in the synthesis of other compounds, and as an inhibitor of enzymes in biochemical studies. It has also been used as a fluorescent probe in imaging studies, such as fluorescence microscopy, to visualize subcellular structures, and to detect and quantify proteins and other molecules.
Wirkmechanismus
3-Chloro-5-DMPP is known to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the body, which can have a variety of effects on the nervous system. In particular, it can lead to increased muscle contraction, increased alertness, and improved cognitive function.
Biochemical and Physiological Effects
3-Chloro-5-DMPP has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the enzyme acetylcholinesterase, which leads to an increase in the levels of the neurotransmitter acetylcholine in the body. This can lead to increased muscle contraction, increased alertness, and improved cognitive function. In addition, 3-Chloro-5-DMPP has been shown to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 3-Chloro-5-DMPP is its ability to inhibit the enzyme acetylcholinesterase, which can be used to study the effects of acetylcholine on the nervous system. However, it should be noted that 3-Chloro-5-DMPP is toxic in high doses, and should be used with caution in laboratory experiments.
Zukünftige Richtungen
The potential future directions for 3-Chloro-5-DMPP include further research into its mechanism of action and its potential therapeutic applications. Additionally, further research into its potential anti-inflammatory and antioxidant effects could be conducted. In addition, 3-Chloro-5-DMPP could be explored as a potential treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Finally, research into its potential use as a fluorescent probe in imaging studies could be conducted.
Synthesemethoden
3-Chloro-5-DMPP can be synthesized from 3-chloro-5-bromophenol and N,N-dimethylaminocarbonyl chloride in a two-step reaction. In the first step, 3-chloro-5-bromophenol is reacted with N,N-dimethylaminocarbonyl chloride in a solvent such as dichloromethane to form the desired product. In the second step, the product is recrystallized from a mixture of ethanol and water to obtain a 95% pure product.
Eigenschaften
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-17(2)15(19)11-5-3-4-10(6-11)12-7-13(16)9-14(18)8-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQMTHGOBIXNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686106 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261970-21-1 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)

![3-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381856.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381864.png)
![3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381874.png)